Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Synthetic methodology Process chemistry Aryldiketo ester synthesis

Select this specific 4-aryl-2,4-dioxobutanoate (ADK) methyl ester for your antiviral and antibacterial programs. The 3-bromophenyl substitution pattern and methyl ester protection are critical for target engagement and synthetic efficiency—positional isomers or other esters require re-optimization. This building block enables rapid isoxazole formation (87% yield in 90 min) and pyrazole diversification, with validated crystallographic templates available for SAR studies. One-step Vilsmeier protocol available for process scale-up.

Molecular Formula C11H9BrO4
Molecular Weight 285.093
CAS No. 93618-22-5
Cat. No. B2593628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
CAS93618-22-5
Molecular FormulaC11H9BrO4
Molecular Weight285.093
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
InChIKeyJEJFZQTXCRUDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-Bromophenyl)-2,4-Dioxobutanoate (CAS 93618-22-5): Aryldiketo Ester Building Block for Antiviral and Antibacterial Research


Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate (CAS 93618-22-5), also known as 2,4-dioxo-4-(3-bromophenyl)butyric acid methyl ester, is an aryldiketo ester with the molecular formula C₁₁H₉BrO₄ and molecular weight 285.09 g/mol . The compound features a 2,4-dioxobutanoate scaffold bearing a 3-bromophenyl substituent at the 4-position. This scaffold belongs to the 4-aryl-2,4-dioxobutanoic acid (ADK) chemotype, a class with demonstrated inhibitory activity against HIV-1 integrase and antibacterial activity against multidrug-resistant (MDR) bacterial strains [1]. The methyl ester variant serves as a versatile synthetic intermediate that can be converted to the free acid for target engagement or elaborated into heterocyclic derivatives such as isoxazoles and pyrazoles [2].

Methyl 4-(3-Bromophenyl)-2,4-Dioxobutanoate (CAS 93618-22-5): Why In-Class Substitution Is Not Straightforward


Compounds within the 4-aryl-2,4-dioxobutanoate class cannot be simply interchanged due to the critical influence of aryl substitution pattern on both chemical reactivity and biological target engagement. The position of the bromine atom (3- versus 2- or 4-position) alters the electron density distribution on the aromatic ring, directly affecting the electrophilicity of the α,γ-diketo moiety and, consequently, reaction kinetics in heterocycle formation and metal-chelation capacity at enzyme active sites [1]. Furthermore, the ester moiety (methyl versus ethyl versus free acid) governs solubility, membrane permeability, and hydrolytic stability—the methyl ester offers a balanced profile as a protected intermediate that can be deprotected under mild conditions, whereas the ethyl analog exhibits different lipophilicity and enzymatic hydrolysis rates . These substitution-dependent properties mean that replacing this compound with a positional isomer or alternative ester requires re-optimization of synthetic protocols and may yield derivatives with altered bioactivity profiles.

Methyl 4-(3-Bromophenyl)-2,4-Dioxobutanoate (CAS 93618-22-5): Quantitative Differentiation Evidence Versus Comparators


Synthetic Yield Comparison: One-Step Vilsmeier Synthesis of Methyl 4-(3-Bromophenyl)-2,4-Dioxobutanoate

The target compound can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield. This contrasts with the conventional two-step Claisen condensation approach employing dimethyl oxalate and 3′-bromoacetophenone, which yields approximately 88% under optimized conditions [1]. The quantitative one-step protocol eliminates intermediate purification and reduces solvent consumption, offering significant efficiency advantages for multi-gram scale preparation.

Synthetic methodology Process chemistry Aryldiketo ester synthesis

Crystallographic Evidence: Free Acid Form Binds Mycobacterium tuberculosis Malate Synthase with Defined Structural Interactions

The free acid derivative, 4-(3-bromophenyl)-2,4-dioxobutanoic acid, has been co-crystallized with Mycobacterium tuberculosis malate synthase (GlcB) at 2.4 Å resolution, revealing specific binding interactions within the enzyme active site (PDB ID: 3SAZ) [1]. The bromophenyl moiety occupies a hydrophobic pocket, while the diketo acid chelates the essential Mg²⁺ cofactor. This structural data provides a validated binding mode for the 3-bromophenyl substituted ADK chemotype. In contrast, analogous 4-phenyl-2,4-dioxobutanoic acids lacking the bromine substituent exhibit reduced electron-withdrawing character at the para-position, altering metal-chelation geometry and reducing inhibitory potency [2].

Antitubercular drug discovery Structural biology Enzyme inhibition

Patent-Validated Intermediate: Documented Downstream Conversion to Isoxazole HIV Integrase Inhibitor Scaffolds

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate is explicitly claimed as a key intermediate in patent literature for the synthesis of HIV integrase inhibitors. Specifically, reaction with hydroxylamine hydrochloride in methanol under reflux conditions yields methyl 5-(3-bromophenyl)isoxazole-3-carboxylate with an 87% isolated yield [1]. This isoxazole derivative represents a validated scaffold in HIV integrase inhibitor programs. Comparative data from the same patent family show that the ethyl ester analog (ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate) undergoes identical transformation but requires longer reaction times (120 min versus 90 min) to achieve comparable yields (85% versus 87%), indicating differential reactivity of the ester moiety under these cyclocondensation conditions .

Antiviral drug discovery HIV integrase inhibition Medicinal chemistry

Orthogonal Heterocycle Diversification: Pyrazole Formation with Hydrazine Monohydrate

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate reacts with hydrazine monohydrate in N,N-dimethylformamide to yield methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate with a reported isolated yield of 9.74 g (specific molar scale data available in patent WO2014159959A1) [1]. For comparison, the 2-bromophenyl positional isomer (methyl 4-(2-bromophenyl)-2,4-dioxobutanoate) undergoes identical transformation in acetic acid with hydrazine monohydrate to give methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate in 97% yield . While the 2-bromo isomer achieves a higher absolute yield under acidic conditions, the 3-bromo substitution pattern produces a pyrazole derivative with distinct spatial orientation of the bromine atom, which influences downstream molecular recognition in biological targets—a critical consideration when pyrazole regioisomers exhibit divergent pharmacological profiles.

Heterocyclic chemistry Pyrazole synthesis Building block utility

Physicochemical Property Differentiation: Calculated LogP and Lipophilicity Profile

The target compound exhibits a predicted LogP of approximately 2.2 and an ALogP of 2.15, as calculated from its molecular structure (C₁₁H₉BrO₄, MW 285.09, topological polar surface area 60.4 Ų) [1]. For comparison, the free acid analog 4-(3-bromophenyl)-2,4-dioxobutanoic acid (C₁₀H₇BrO₄, MW 271.06) displays significantly lower lipophilicity (estimated LogP approximately 1.2-1.5), consistent with the presence of the ionizable carboxylic acid moiety [2]. The ethyl ester comparator (ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate, C₁₂H₁₁BrO₄, MW 299.12) is predicted to exhibit higher LogP (approximately 2.7-3.0) due to the additional methylene unit . These differences in lipophilicity directly impact membrane permeability, aqueous solubility, and chromatographic retention behavior.

ADME prediction Physicochemical characterization Drug-likeness

Methyl 4-(3-Bromophenyl)-2,4-Dioxobutanoate (CAS 93618-22-5): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of HIV-1 Integrase Inhibitor Candidates via Isoxazole Formation

This compound is validated for the synthesis of methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, a scaffold with demonstrated utility in HIV-1 integrase inhibitor programs. The methyl ester provides an 87% yield in 90 minutes when reacted with hydroxylamine hydrochloride, outperforming the ethyl ester analog which requires 120 minutes to achieve 85% yield [1]. The resulting isoxazole derivative serves as a precursor to 5-(3-bromophenyl)-3-isoxazolecarboxylic acid methyl ester (CAS 745078-74-4), which is further elaborated in Abbott/AbbVie patent families for antiviral development .

Structural Biology and Antitubercular Drug Discovery: Malate Synthase Inhibitor Studies

The free acid derivative of this compound has been co-crystallized with Mycobacterium tuberculosis malate synthase (GlcB), providing a validated structural template for phenyl-diketo acid (PDKA) inhibitor design [1]. This structural information enables structure-activity relationship (SAR) studies targeting the glyoxylate shunt, a pathway essential for M. tuberculosis persistence. Researchers can use the methyl ester as a protected precursor, performing in situ hydrolysis to the free acid for enzyme assays and crystallography studies .

Heterocyclic Chemistry: Synthesis of 3-(3-Bromophenyl)-1H-Pyrazole-5-Carboxylate Derivatives

This building block enables efficient access to 3-aryl-1H-pyrazole-5-carboxylate scaffolds through condensation with hydrazine or substituted hydrazines. Reaction with hydrazine monohydrate in DMF yields methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate as documented in WO2014159959A1 [1]. The 3-bromophenyl substitution pattern yields pyrazole regioisomers with distinct spatial geometry compared to 2-bromo or 4-bromo analogs, providing access to unique chemical space for lead diversification in kinase inhibitor and antiviral programs .

Process Chemistry: Gram-Scale Preparation via Quantitative One-Step Vilsmeier Synthesis

For laboratories requiring multi-gram quantities of this building block, the recently reported one-step Vilsmeier protocol achieves quantitative yield, eliminating the need for the conventional two-step Claisen condensation approach (88% yield) [1]. This methodology reduces solvent consumption, eliminates intermediate purification steps, and improves atom economy, making it particularly suitable for process scale-up and supply chain optimization. The protocol has been fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy, ensuring batch-to-batch reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.